molecular formula C19H17FN4OS B2938176 N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}thiophene-2-carboxamide CAS No. 1396635-85-0

N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}thiophene-2-carboxamide

Cat. No.: B2938176
CAS No.: 1396635-85-0
M. Wt: 368.43
InChI Key: BANLVWFAJODBEV-UHFFFAOYSA-N
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Description

N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}thiophene-2-carboxamide is a complex organic compound that features a pyrrolidine ring, a pyridazine ring, and a thiophene ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Mechanism of Action

    Target of Action

    The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The targets of such compounds can vary widely, but they often interact with proteins or enzymes in the body. The specific targets would depend on the exact structure of the compound and its functional groups.

    Pharmacokinetics

    The pharmacokinetics of a compound describe how it is absorbed, distributed, metabolized, and excreted by the body . Factors such as the compound’s size, charge, and hydrophobicity can influence these properties. For instance, the pyrrolidine ring in this compound could potentially enhance its bioavailability due to its non-planarity .

    Action Environment

    The compound’s action, efficacy, and stability can be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules . Additionally, factors like the compound’s formulation and route of administration can also impact its effectiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the pyridazine and thiophene rings. Common reagents used in these reactions include fluorophenyl derivatives, pyridazine precursors, and thiophene carboxylic acids. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Additionally, purification methods like crystallization, chromatography, and recrystallization are used to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial in determining the outcome of the reactions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups .

Scientific Research Applications

N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}thiophene-2-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery for treating various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}thiophene-2-carboxamide include:

Uniqueness

The uniqueness of this compound lies in its combination of three distinct heterocyclic rings, which confer unique chemical and biological properties. This combination allows for diverse interactions with molecular targets, making it a valuable compound in drug discovery and other scientific research applications .

Properties

IUPAC Name

N-[1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4OS/c20-15-5-2-1-4-14(15)16-7-8-18(23-22-16)24-10-9-13(12-24)21-19(25)17-6-3-11-26-17/h1-8,11,13H,9-10,12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANLVWFAJODBEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC=CS2)C3=NN=C(C=C3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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